
Triethyl 1,1,2-ethylenetricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl 1,1,2-ethanetricarboxylate is an organic compound with the linear formula C2H5O2CCH2CH(CO2C2H5)2 . It has a molecular weight of 246.26 .
Synthesis Analysis
The synthesis of Triethyl 1,1,2-ethanetricarboxylate involves a reaction flask with a stirrer, a thermometer, a pressure-equalizing dropping funnel, a glass trap, and a condenser . The solvent toluene, diethyl malonate, sodium bicarbonate, sodium iodide catalyst, and phase transfer catalyst tetrabutylammonium bromide are used in the process . The yield of the reaction is about 93.8% .Molecular Structure Analysis
The molecular structure of Triethyl 1,1,2-ethanetricarboxylate can be represented by the SMILES stringCCOC(=O)CC(C(=O)OCC)C(=O)OCC . Physical And Chemical Properties Analysis
Triethyl 1,1,2-ethanetricarboxylate has a refractive index of 1.429 . It has a boiling point of 99 °C/0.5 mmHg and a density of 1.074 g/mL at 25 °C . It also has a flash point of 113.4±21.8 °C .Aplicaciones Científicas De Investigación
Synthesis Applications : Triethyl 1,1,2-ethylenetricarboxylate is extensively used in synthesis, particularly in the production of cosmetics and pharmaceuticals. It serves as a synthon with multiple active centers, offering versatility in chemical reactions (Shanzhai Shang, 2012).
Catalysis and Organometallic Research : This compound plays a crucial role in organometallic research, specifically in ethylene oligomerization, which is a foundational process for producing 1-alkenes. Its use has led to significant advancements in catalyst design and understanding the underlying mechanisms of catalyst performance (O. Sydora, 2019).
Transformation in Water : In a unique process, diethyl 2-ethoxymethylenemalonate transforms into triethyl 1,3,5-benzenetricarboxylate in water without any catalyst, demonstrating an efficient, practical method for specific chemical transformations (Denis N. Bazhin et al., 2012).
Optimization of Synthetic Processes : Studies have been conducted to optimize the synthesis of Triethyl 1,1,2-ethanetricarboxylate, exploring the influence of various reaction conditions on product yield, thereby enhancing the efficiency of its production (Pan Chen-xi, 2014).
Utility in Organic Synthesis : It is also employed in organic synthesis, for instance, in the Mitsunobu reaction for the mild alkylation of primary, benzylic, and allylic alcohols (G. Cravotto et al., 1996).
Development of Novel Catalysts : Research has been conducted on the development of new catalyst systems for alkoxycarbonylation of alkenes, where triethyl 1,1,2-ethylenetricarboxylate plays a role in enhancing the efficiency and selectivity of the process (Kaiwu Dong et al., 2017).
Use in Polymer Science : In polymer science, this compound is utilized in the preparation of novel polymers and understanding their properties, such as gas transport properties in cross-linked poly(ethylene oxide) (V. Kusuma et al., 2010).
Safety and Hazards
Triethyl 1,1,2-ethanetricarboxylate is classified as a combustible liquid . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention .
Propiedades
IUPAC Name |
triethyl ethene-1,1,2-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O6/c1-4-15-9(12)7-8(10(13)16-5-2)11(14)17-6-3/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHBYAGKMHEFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl 1,1,2-ethylenetricarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

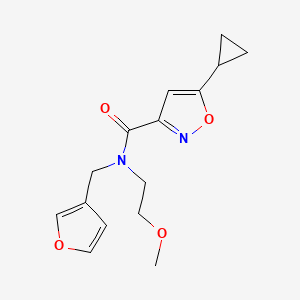
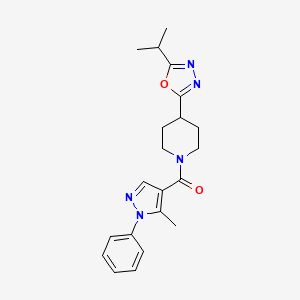
![8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B2472199.png)
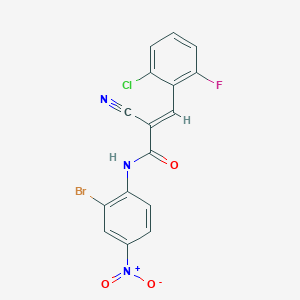
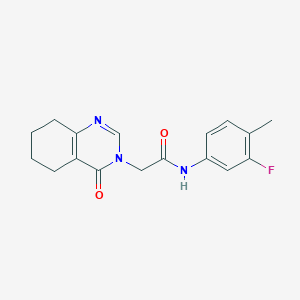
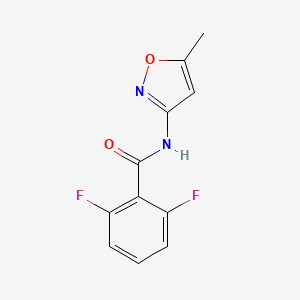
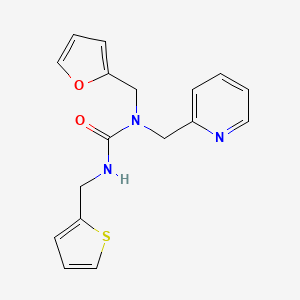

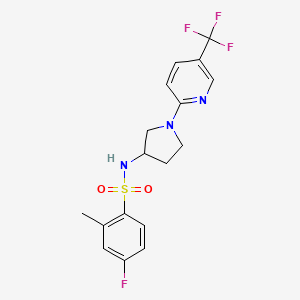

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2472215.png)

![1,3-dichloroisoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B2472217.png)
![Methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2472218.png)